5-Bromo-2-furoic acid 5-Bromo-2-furoic acid
Brand Name: Vulcanchem
CAS No.: 585-70-6
VCID: VC20807522
InChI: InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
SMILES: C1=C(OC(=C1)Br)C(=O)O
Molecular Formula: C5H3BrO3
Molecular Weight: 190.98 g/mol

5-Bromo-2-furoic acid

CAS No.: 585-70-6

Cat. No.: VC20807522

Molecular Formula: C5H3BrO3

Molecular Weight: 190.98 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-furoic acid - 585-70-6

Specification

CAS No. 585-70-6
Molecular Formula C5H3BrO3
Molecular Weight 190.98 g/mol
IUPAC Name 5-bromofuran-2-carboxylic acid
Standard InChI InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
Standard InChI Key YVTQHZDUDUCGRD-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)Br)C(=O)O
Canonical SMILES C1=C(OC(=C1)Br)C(=O)O

Introduction

Chemical Structure and Properties

Structural Characteristics

5-Bromo-2-furoic acid, also known as 5-Bromofuran-2-carboxylic acid or 5-Bromofuroic acid, is an aromatic carboxylic acid characterized by a furan ring with a bromine substituent at the 5-position and a carboxylic acid group at the 2-position . The molecular formula of this compound is C5H3BrO3, with a molecular weight of 190.98 g/mol . The bromine substituent significantly enhances the compound's reactivity profile, making it particularly valuable in various chemical transformations and synthetic applications . The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, contributes to the compound's stable yet reactive nature in chemical reactions. This structural arrangement creates specific electronic properties that facilitate its participation in numerous chemical reactions, particularly in coupling reactions where the bromine acts as a leaving group. The carboxylic acid functionality provides an additional reactive site for derivatization, expanding the compound's utility in organic synthesis and pharmaceutical development.

Physical Properties

5-Bromo-2-furoic acid typically appears as a crystalline solid with variable coloration ranging from white to cream to pale brown, commonly found in powder or flake form . The compound exhibits a well-defined melting point range between 188-192°C, with most analytical specifications narrowing this to 188-190°C . Regarding solubility characteristics, 5-Bromo-2-furoic acid is soluble in water, which facilitates its use in aqueous reaction systems and simplifies handling in laboratory settings . Commercial and research-grade materials typically conform to a color scale of ≤10 APHA, indicating relatively high purity with minimal discoloration . The compound has a documented freezing point of ≥11.0°C in analytical grade materials, providing important information for storage and handling protocols .

The physical properties of 5-Bromo-2-furoic acid can be summarized in the following table:

PropertyValueReference
AppearanceWhite to cream to beige/brown crystalline powder or flakes
Molecular Weight190.98 g/mol
Melting Point188-192°C
Freezing Point≥11.0°C
SolubilitySoluble in water
Color Scale≤10 APHA
CAS Number585-70-6
MDL NumberMFCD00003239

Chemical Properties

The chemical reactivity of 5-Bromo-2-furoic acid is primarily defined by the presence of the bromine substituent, which significantly enhances its reactivity in various chemical transformations . The compound features two principal reactive sites: the bromine-substituted position, which is particularly susceptible to metal-catalyzed coupling reactions, and the carboxylic acid group, which can undergo typical carboxylic acid transformations including esterification and amidation. High-purity commercial preparations typically contain small amounts of butylated hydroxytoluene (BHT) as a stabilizer, generally in concentrations ranging from 5 to 30 ppm, which helps maintain the compound's integrity during storage . Analytical specifications for research-grade material demonstrate extremely low levels of impurities, with residue after evaporation typically ≤0.005%, carbonyl content (measured as formaldehyde equivalent) ≤0.01%, and peroxide content ≤0.005% (measured as H2O2) .

The compound exhibits significant reactivity in carbonylation reactions, particularly in the presence of palladium catalysts, where it can be transformed into 2,5-furandicarboxylic acid with excellent efficiency . This chemical behavior makes it an important intermediate in the synthesis of bio-based polymers and other valuable chemical products. The bromine position enables participation in various coupling reactions, including Suzuki, Sonogashira, and other cross-coupling methodologies commonly employed in synthetic organic chemistry. These characteristics collectively contribute to the compound's versatility as a building block in various chemical research applications, from pharmaceutical development to materials science.

Synthesis and Production Methods

Analysis ParameterSpecificationMethodReference
Minimum Assay98.0-99%HPLC, Titration
Titration with NaOH≥98.5%Acid-base titration
Infrared SpectrumConforms to referenceIR spectroscopy
Residue after evaporation≤0.005%Gravimetric
Carbonyl content≤0.01% (as HCHO)Colorimetric
Peroxides≤0.005% (as H2O2)Colorimetric
Titrable acid≤0.0016 meq/gAcid-base titration

Applications in Chemical Research

Pharmaceutical Development

Advanced Research Developments

Carbonylation Reactions

Recent research has demonstrated the effectiveness of 5-Bromo-2-furoic acid in carbonylation reactions, particularly for the synthesis of 2,5-furandicarboxylic acid (FDCA), an important building block for bio-based polymers . In a notable study, researchers achieved aqueous carbonylation of bioderived 5-Bromo-2-furoic acid using a supported palladium catalyst, resulting in excellent yields of FDCA exceeding 95%, even after reusing the catalyst for multiple reaction cycles . This approach represents a significant advancement in sustainable chemistry, as it provides an alternative synthetic route to FDCA that complements the more common but challenging oxidation of 5-hydroxymethylfurfural (5-HMF). The aqueous reaction conditions further enhance the environmental profile of this transformation, aligning with green chemistry principles by reducing organic solvent use. This carbonylation strategy creates a promising market opportunity for underexploited hemicellulose-derived furfural platform chemicals, potentially expanding the economic viability of biorefinery operations.

The high catalyst recyclability observed in this process (maintaining performance through at least 10 reaction cycles) suggests excellent stability of the supported palladium system, an important consideration for potential industrial applications . The successful implementation of carbonylation in aqueous media represents a significant achievement, as many carbonylation reactions traditionally require anhydrous conditions and specialized equipment due to the sensitivity of organometallic catalysts to water. The development of water-compatible catalytic systems expands the range of potential applications and reduces the environmental impact associated with solvent use. This carbonylation approach connects the C5 furfural platform to the production of FDCA, a compound identified by the U.S. Department of Energy as one of the top value-added chemicals from biomass, with particular importance for sustainable polymer production.

Electrochemical Applications

Emerging research has explored electrochemical methods for transforming 5-Bromo-2-furoic acid derivatives, presenting innovative approaches to valuable chemical products . Recent work has introduced an electrochemical method for synthesizing 2,5-furandicarboxylic acid (FDCA) from a C5 furfural derivative, followed by chemical modification to yield FDCA ester . This electrochemical carboxylation process, conducted at the cathode, represents an alternative to traditional synthetic routes and potentially offers environmental and economic advantages. The efficiency of this electrochemical process is significantly influenced by the type of supporting electrolyte cation and the CO2 flow rate, suggesting that efficient reaction of CO2 with the electrochemically generated anionic intermediate is crucial for optimal performance . These findings provide important insights for future process optimization and scale-up efforts.

One particularly promising aspect of this research is the ability to conduct the carboxylation reaction using various sacrificial anodes without compromising Faradaic efficiency, demonstrating flexibility in electrode materials . This flexibility potentially allows for the replacement of magnesium with more cost-effective alternatives such as aluminum, tin, or zinc, which could significantly reduce process costs in commercial applications . The electrochemical approach offers several potential advantages over conventional synthetic methods, including milder reaction conditions, reduced waste generation, and the potential for direct utilization of electrical energy from renewable sources. The incorporation of CO2 as a carbon source adds another dimension of sustainability, effectively utilizing a greenhouse gas as a chemical feedstock. As renewable electricity becomes increasingly available, electrochemical synthesis routes may offer both environmental and economic advantages over traditional thermochemical approaches to chemical production.

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